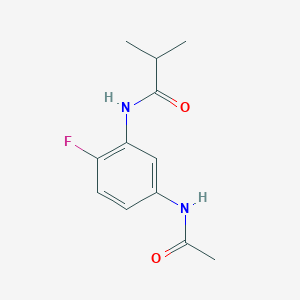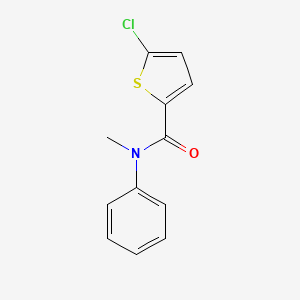
Cyclobutylcarboxamide, N-(2-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylcarboxamide, N-(2-ethylphenyl)-, also known as EtCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EtCP belongs to the class of amide compounds and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The exact mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- is not yet fully understood. However, studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired effect. However, one of the limitations of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the research on Cyclobutylcarboxamide, N-(2-ethylphenyl)-. One area of interest is its potential use in the treatment of cancer. Studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-cancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anxiolytic and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of Cyclobutylcarboxamide, N-(2-ethylphenyl)- in these areas.
Conclusion:
In conclusion, Cyclobutylcarboxamide, N-(2-ethylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves a multistep process that includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. The cyclobutanecarbonyl chloride is then reacted with 2-ethylphenylamine to form the desired product, Cyclobutylcarboxamide, N-(2-ethylphenyl)-. The overall yield of this process is around 30%.
Scientific Research Applications
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been extensively studied for its potential therapeutic applications in various diseases. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(2-ethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLCYSHTGMCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylcarboxamide, N-(2-ethylphenyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

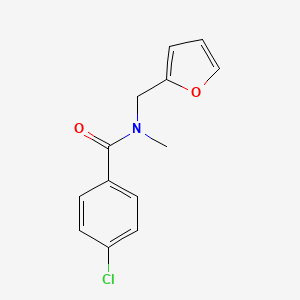
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
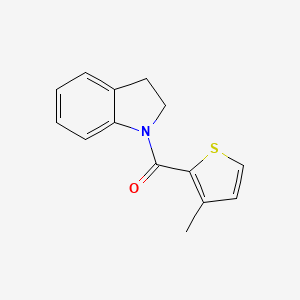
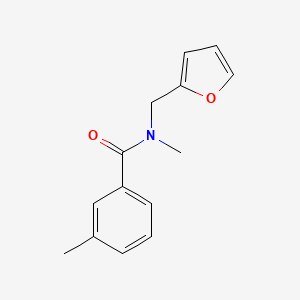
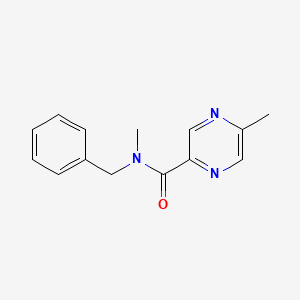
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
